molecular formula C14H18N2O2 B7560968 N-butan-2-yl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide

N-butan-2-yl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide

Cat. No. B7560968
M. Wt: 246.30 g/mol
InChI Key: KZLUGLBSRLDCHB-UHFFFAOYSA-N
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Description

N-butan-2-yl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-butan-2-yl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in cellular processes. This compound has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways.
Biochemical and Physiological Effects:
N-butan-2-yl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to have both biochemical and physiological effects. In biochemical studies, this compound has been shown to inhibit the activity of certain enzymes, including kinases and proteases. In physiological studies, N-butan-2-yl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-butan-2-yl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize and has been used as a building block for the synthesis of novel materials. However, one of the limitations of using N-butan-2-yl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide in lab experiments is its limited solubility in certain solvents, which can make it difficult to work with in certain applications.

Future Directions

There are several future directions for the research and development of N-butan-2-yl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide. One potential direction is the further exploration of its potential as a drug candidate for the treatment of cancer and other diseases. Another direction is the development of new synthetic methods for the production of this compound and its derivatives. Additionally, the use of N-butan-2-yl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide as a building block for the synthesis of novel materials with unique properties is an area of ongoing research.

Synthesis Methods

The synthesis of N-butan-2-yl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide involves the reaction of 2-amino-4-butanol-1-yl-3,4-dihydroquinolin-2-one with a carboxylic acid derivative. This reaction can be carried out under mild conditions and yields a high purity product.

Scientific Research Applications

N-butan-2-yl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of cancer and other diseases. In material science, N-butan-2-yl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, this compound has been used as a catalyst for various reactions.

properties

IUPAC Name

N-butan-2-yl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-3-9(2)15-14(18)11-8-13(17)16-12-7-5-4-6-10(11)12/h4-7,9,11H,3,8H2,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLUGLBSRLDCHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1CC(=O)NC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butan-2-yl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide

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